

Application Notes: Sotorasib Treatment Protocols for Cancer Cell Lines

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Compound of Interest

Compound Name: KRAS mutant protein inhibitor 1

Cat. No.: B12419428

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Audience: Researchers, scientists, and drug development professionals.

Introduction

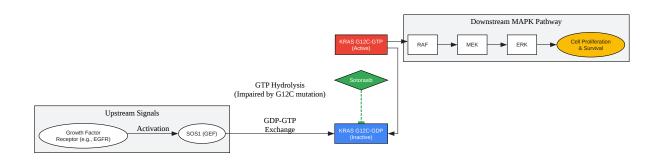
Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule inhibitor that specifically and irreversibly targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C). This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The KRAS G12C mutation impairs GTP hydrolysis, locking the KRAS protein in a persistently active, GTP-bound state, which leads to uncontrolled activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway.

Sotorasib exerts its therapeutic effect by covalently binding to the unique cysteine residue of the KRAS G12C mutant. This binding occurs within the switch-II pocket, trapping the protein in its inactive, GDP-bound state. Consequently, the downstream signaling cascade is inhibited, leading to suppressed cancer cell growth, proliferation, and in some cases, apoptosis. These application notes provide detailed protocols for evaluating the in vitro effects of sotorasib on KRAS G12C mutant cancer cell lines.

Sotorasib Mechanism of Action and Signaling Pathway



Sotorasib selectively binds to the KRAS G12C mutant protein, locking it in an inactive GDP-bound state. This action prevents the activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.



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Caption: Sotorasib covalently binds to inactive KRAS G12C, blocking MAPK signaling.

Quantitative Data: Sotorasib Efficacy in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Sotorasib has demonstrated potent and selective activity against cancer cell lines harboring the KRAS G12C mutation, while being largely ineffective against non-KRAS G12C mutant lines.



Cell Line	Cancer Type	KRAS Mutation	Sotorasib IC50 (µM)	Reference
NCI-H358	Non-Small Cell Lung Cancer	G12C	0.004 - 0.0818	
MIA PaCa-2	Pancreatic Cancer	G12C	~0.009	
NCI-H23	Non-Small Cell Lung Cancer	G12C	0.6904	_
SW1573	Non-Small Cell Lung Cancer	G12C	More resistant than H23	_
A549	Non-Small Cell Lung Cancer	G12S	Not specified	_
H522	Non-Small Cell Lung Cancer	Wild-Type	Not specified	-
Non-KRAS G12C Lines	Various	Not G12C	>7.5	

Experimental Protocols

A standardized workflow is essential for assessing the efficacy and mechanism of sotorasib in vitro. This involves cell culture, treatment, and subsequent analysis using various biochemical and cellular assays.

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